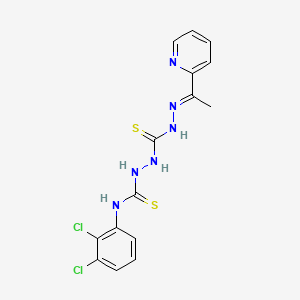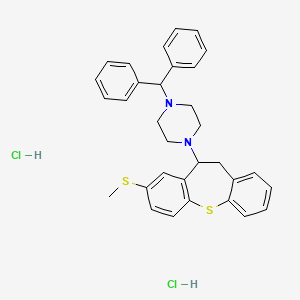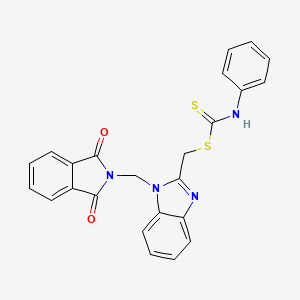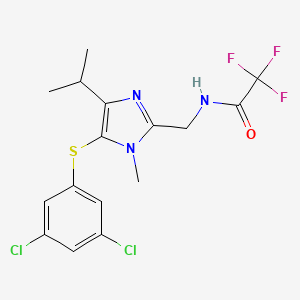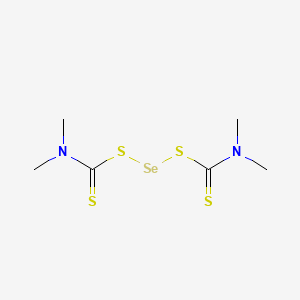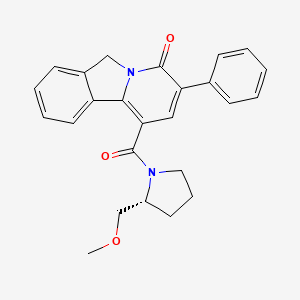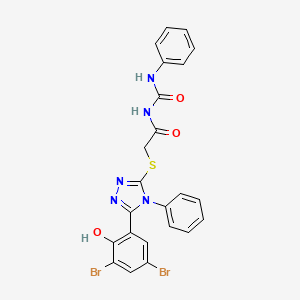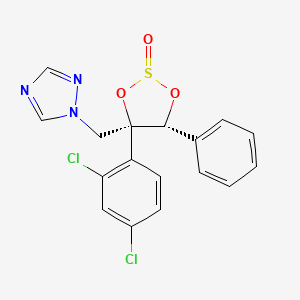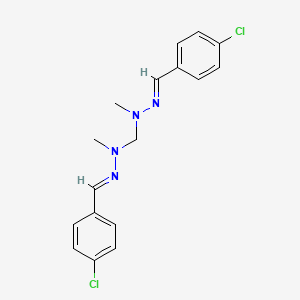
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is an organic compound with the chemical formula C7H5ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through the oxidation of 4-chlorobenzyl alcohol . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the reaction of 4-chlorotoluene with a suitable oxidizing agent.
Industrial Production Methods
In industrial settings, 4-chlorobenzaldehyde is produced on a larger scale using catalytic oxidation processes. These processes often employ catalysts such as cobalt or manganese salts to facilitate the oxidation of 4-chlorobenzyl alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to 4-chlorobenzoic acid using strong oxidizing agents.
Reduction: Reduction of 4-chlorobenzaldehyde can yield 4-chlorobenzyl alcohol.
Substitution: It reacts with nucleophiles such as benzylamine to form N-(4-chlorobenzylidenyl)benzylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, malononitrile.
Major Products
4-Chlorobenzoic Acid: Formed through oxidation.
4-Chlorobenzyl Alcohol: Formed through reduction.
N-(4-Chlorobenzylidenyl)benzylamine: Formed through nucleophilic substitution.
Scientific Research Applications
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine substitution.
4-Chlorobenzoic Acid: An oxidized form of 4-chlorobenzaldehyde.
4-Chlorobenzyl Alcohol: A reduced form of 4-chlorobenzaldehyde.
Uniqueness
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is unique due to its specific substitution pattern and hydrazone functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6971-99-9 |
|---|---|
Molecular Formula |
C17H18Cl2N4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H18Cl2N4/c1-22(20-11-14-3-7-16(18)8-4-14)13-23(2)21-12-15-5-9-17(19)10-6-15/h3-12H,13H2,1-2H3/b20-11+,21-12+ |
InChI Key |
VVBHWDACVPVWJK-HGEIODPWSA-N |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)Cl)CN(/N=C/C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CN(CN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

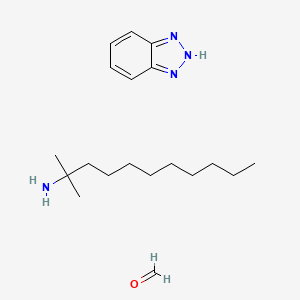
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
